molecular formula C9H10N2O4 B1146676 Methyl 3-amino-2-methyl-5-nitrobenzoate CAS No. 146948-44-9

Methyl 3-amino-2-methyl-5-nitrobenzoate

Cat. No. B1146676
M. Wt: 210.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of methyl 3-amino-2-methyl-5-nitrobenzoate and related compounds involves various chemical reactions, highlighting the versatility and complexity of organic synthesis techniques. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a closely related compound, showcases a simple Fischer esterification reaction. This process, designed as an educational experiment, illustrates the synthesis as a one-pot reaction with a notable yield after purification (Kam, Levonis, & Schweiker, 2020). Another method details the synthesis of 5-methyl-2-nitrobenzoic acid from methyl 3-methylbenzoate, emphasizing the importance of selectivity and green chemistry principles in the nitration process (Mei, Yao, Yu, & Yao, 2018).

Molecular Structure Analysis

Research on compounds similar to methyl 3-amino-2-methyl-5-nitrobenzoate demonstrates the intricate hydrogen bonding and molecular interactions that define their structures. For instance, studies on isomeric molecules reveal complex sheets and chains of edge-fused rings, underpinned by a mixture of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating the role of molecular geometry in dictating the physical and chemical behavior of these compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Methyl 3-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, showcasing its reactivity and the impact on its physical and chemical properties. The compound's structure enables interactions through hydrogen bonding, influencing its synthesis routes and the formation of different molecular complexes. These reactions not only illustrate the compound's reactivity but also highlight the potential for creating diverse derivatives with unique properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Physical Properties Analysis

The physical properties of methyl 3-amino-2-methyl-5-nitrobenzoate, such as its crystalline structure, are crucial for understanding its behavior in different environments and applications. The crystal structure analysis provides insights into the compound's stability, solubility, and reactivity, which are essential for its use in synthesis and other chemical processes (Mrozek & Głowiak, 2004).

Chemical Properties Analysis

The chemical properties of methyl 3-amino-2-methyl-5-nitrobenzoate reflect its potential for further chemical transformations and its role in the synthesis of more complex molecules. Studies on related compounds demonstrate the importance of nitro and amino groups in mediating chemical reactions, such as nitration, reduction, and condensation, which are pivotal for creating a wide range of organic molecules with diverse functionalities (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Scientific Research Applications

  • J. Portilla et al. (2007) explored the structural properties of similar nitrobenzoates, highlighting its potential in materials science and crystallography (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

  • Another study by J. Portilla et al. (2007) further investigated the hydrogen-bonded structures of related compounds, which can be relevant in the study of molecular interactions and crystal engineering (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

  • Caleb M Kam et al. (2020) presented a synthesis experiment for an educational setting, demonstrating its use as a teaching tool in organic chemistry (Kam, Levonis, & Schweiker, 2020).

  • Wen-yi Mei et al. (2018) developed a new, environmentally friendly process for synthesizing a related nitrobenzoic acid, which could be significant in green chemistry and sustainable manufacturing processes (Mei, Yao, Yu, & Yao, 2018).

  • He-Ying Xiao (2007) synthesized pharmaceutical intermediates from a related compound, suggesting applications in drug development (Xiao, 2007).

  • Zheng Jian-hong (2012) synthesized 2-Amino-3-methylbenzoic acid, indicating potential applications in synthetic organic chemistry and pharmaceuticals (Jian-hong, 2012).

  • Nong Wang and Qi Shi (2011) studied the synthesis and characterization of a silver(I) complex with a related compound, pointing towards applications in coordination chemistry and materials science (Wang & Shi, 2011).

  • Ren Li-jun (2008) improved the synthesis method for a related compound, showing relevance in industrial chemistry and process optimization (Li-jun, 2008).

properties

IUPAC Name

methyl 3-amino-2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLLYARQPPIGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-methyl-5-nitrobenzoate

Citations

For This Compound
1
Citations
L Labanauskas, R Mazeikaite, R Striela… - Russian Chemical …, 2011 - Springer
Replacement of the acetoxy group in 3-methylbenzoylaminomethyl acetate with N- and S-nucleophiles generated from amines and thio compounds using sodium hydride gives the …
Number of citations: 4 link.springer.com

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